molecular formula C13H16BrNO B1446120 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde CAS No. 1699993-22-0

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Cat. No. B1446120
CAS RN: 1699993-22-0
M. Wt: 282.18 g/mol
InChI Key: SCBBYRRTKGMGNZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C13H16BrNO . It is used in various scientific research and industrial applications .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like infrared (IR) spectroscopy and density functional theory (DFT) . These techniques allow for the investigation of the compound’s spectral data and conformational analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H16BrNO) and molecular weight (282.18) . Further properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of derivatives related to 2-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a key area of research. For instance, the synthesis of S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil using a Mannich reaction involving related compounds demonstrates the compound's role in synthesizing novel derivatives (Pospieszny & Wyrzykiewicz, 2008). Similarly, research on the synthesis of biologically active thiazolylhydrazones and their derivatives highlights the compound's significance in the development of new molecules with potential antimicrobial activity (Ramadan, 2010).

Catalysis and Asymmetric Induction

Studies on the catalytic activity of related compounds, such as the synthesis of novel chiral ligands for catalytic addition, reveal the relevance of this compound in asymmetric synthesis and catalysis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010). This research indicates its utility in developing stereoselective synthetic processes.

Medicinal Chemistry and Antimicrobial Activity

In medicinal chemistry, the compound is used in synthesizing molecules with potential biological activities. For instance, research on the synthesis and characterization of N-Piperidine benzamides as CCR5 antagonists demonstrates the compound's application in medicinal chemistry and drug development (De-ju, 2015). The compound's derivatives have shown efficacy against various microbial strains, highlighting its importance in antimicrobial research (Raghav, Upadhyay, & Upadhyay, 2013).

Photolabile Protecting Groups

This compound and its derivatives are also studied in the context of photolabile protecting groups for aldehydes and ketones, which is crucial for developing light-sensitive compounds in chemical research (Lu, Fedoryak, Moister, & Dore, 2003).

properties

IUPAC Name

2-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)12-3-2-11(9-16)13(14)8-12/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBBYRRTKGMGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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